Cas no 1936067-82-1 (1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid)

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
-
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-57266-0.1g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95.0% | 0.1g |
$366.0 | 2025-03-15 | |
Enamine | EN300-57266-2.5g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-15 | |
Enamine | EN300-57266-0.25g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95.0% | 0.25g |
$524.0 | 2025-03-15 | |
A2B Chem LLC | AV43642-50mg |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95% | 50mg |
$293.00 | 2024-04-20 | |
A2B Chem LLC | AV43642-1g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95% | 1g |
$1148.00 | 2024-04-20 | |
A2B Chem LLC | AV43642-10g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95% | 10g |
$4820.00 | 2024-04-20 | |
A2B Chem LLC | AV43642-2.5g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95% | 2.5g |
$2215.00 | 2024-04-20 | |
1PlusChem | 1P019YNU-1g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95% | 1g |
$1363.00 | 2025-03-04 | |
1PlusChem | 1P019YNU-10g |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95% | 10g |
$5680.00 | 2024-06-17 | |
1PlusChem | 1P019YNU-100mg |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
1936067-82-1 | 95% | 100mg |
$508.00 | 2025-03-04 |
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid 関連文献
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acidに関する追加情報
Introduction to 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS No. 1936067-82-1)
1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 1936067-82-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the benzopyran class, which is a well-studied scaffold in drug discovery, known for its broad spectrum of pharmacological properties.
The molecular structure of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid consists of a fused benzene and pyran ring system, with a carboxylic acid functional group at the 1-position and a methyl group at the 3-position. This arrangement contributes to its distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry. The presence of the carboxylic acid moiety further enhances its reactivity, allowing for diverse derivatization strategies that can modulate its biological profile.
In recent years, there has been growing interest in benzopyran derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the context of anti-inflammatory, anti-tumor, and neuroprotective applications. The structural features of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid make it an attractive candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. For instance, studies have suggested that benzopyran derivatives can modulate enzyme activity and receptor binding, leading to therapeutic effects. The carboxylic acid group in 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid provides a site for hydrogen bonding interactions, which can be critical for binding affinity and specificity. Additionally, the methyl group at the 3-position introduces steric bulk that can influence the compound's pharmacokinetic properties.
Recent advancements in computational chemistry have enabled more efficient screening of benzopyran derivatives for biological activity. Virtual screening techniques combined with molecular docking studies have identified several promising analogs of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid that exhibit enhanced potency and selectivity. These computational approaches have accelerated the discovery process and provided valuable insights into the structural requirements for optimal biological activity.
The synthesis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been optimized through various methodologies, including cyclocondensation reactions and functional group transformations. The development of efficient synthetic routes is crucial for both academic research and industrial applications, as it allows for scalable production and further derivatization. Recent publications have highlighted novel synthetic strategies that improve yield and purity, making this compound more accessible for medicinal chemistry investigations.
From a medicinal chemistry perspective, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid serves as a valuable building block for designing novel drug candidates. Its structural flexibility allows chemists to introduce various substituents at different positions on the benzopyran core, thereby tailoring the compound's pharmacological properties. For example, modifications at the 5-position or 7-position can significantly alter the compound's bioavailability and target interaction.
In clinical settings, derivatives of benzopyrans have shown promise in treating a range of diseases. While 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid itself may not be directly used as a drug, its analogs have entered various stages of preclinical and clinical development. These studies underscore the importance of this scaffold in addressing unmet medical needs. The ongoing research into benzopyran derivatives continues to expand our understanding of their therapeutic potential.
The future directions for research on CAS No. 1936067-82-1 include exploring its role in drug development through structure-based design and biopanning techniques. By leveraging high-throughput screening platforms and innovative synthetic methodologies, scientists aim to uncover new derivatives with improved pharmacological profiles. Additionally, investigating the compound's mechanism of action will provide deeper insights into its biological effects and help guide future therapeutic applications.
In conclusion, 1-methyl-3,4-dihydro - - H - - - - - - - - - - - - - - - - --benzopyra n--carboxylic ac id (CAS No. 1936067--82-- --) is a structurally interesting compound with significant potential in pharmaceutical research . Its unique chemical properties make it an excellent candidate for further exploration , both academically and industrially . As our understanding of benzopyrans continues to grow , so too will their role in addressing some of medicine's most pressing challenges .
1936067-82-1 (1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid) 関連製品
- 1326830-98-1(2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 1039053-05-8(3-(2,4-difluorophenyl)-1h-pyrazole-5-carboxylic Acid)
- 2228507-66-0(tert-butyl 2-(3-aminoprop-1-en-2-yl)piperidine-1-carboxylate)
- 125721-51-9(2-{4-(4-chlorophenyl)methoxyphenyl}acetic acid)
- 2133360-04-8(Pomalidomide-PEG1-azide)
- 1416444-80-8((S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride)
- 1882437-67-3({7,9-dimethyl-1-oxaspiro4.5decan-2-yl}methanol)
- 745783-76-0((2s)-2-isocyanatoheptane)
- 2567504-51-0(1-bromo-3-(2-methanesulfonylethyl)cyclobutane, Mixture of diastereomers)
- 1649954-01-7(3-(4-iodophenyl)oxetan-3-ol)




